molecular formula C40H48OSn B12594478 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one CAS No. 648425-09-6

1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one

Cat. No.: B12594478
CAS No.: 648425-09-6
M. Wt: 663.5 g/mol
InChI Key: ZOCVTVJHSLERCR-UHFFFAOYSA-N
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Description

1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one is an organotin compound characterized by a central tin atom coordinated to three 2-methyl-2-phenylpropyl groups and covalently bonded to a butenone backbone. The compound’s structure features a phenyl-substituted ketone conjugated with an α,β-unsaturated carbonyl system, which may enhance its reactivity in organic synthesis (e.g., as an intermediate in multi-component reactions) .

The tris(2-methyl-2-phenylpropyl)stannyl group is a sterically bulky substituent, which likely influences the compound’s stability and reactivity.

Properties

CAS No.

648425-09-6

Molecular Formula

C40H48OSn

Molecular Weight

663.5 g/mol

IUPAC Name

1-phenyl-2-tris(2-methyl-2-phenylpropyl)stannylbut-2-en-1-one

InChI

InChI=1S/C10H9O.3C10H13.Sn/c1-2-6-10(11)9-7-4-3-5-8-9;3*1-10(2,3)9-7-5-4-6-8-9;/h2-5,7-8H,1H3;3*4-8H,1H2,2-3H3;

InChI Key

ZOCVTVJHSLERCR-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)C1=CC=CC=C1)[Sn](CC(C)(C)C2=CC=CC=C2)(CC(C)(C)C3=CC=CC=C3)CC(C)(C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted butenone with tris(2-methyl-2-phenylpropyl)tin chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires a catalyst to facilitate the formation of the stannyl group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin compounds.

    Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like halides or organometallic compounds.

Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF), catalysts such as palladium or platinum, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified organotin compounds with varied functional groups.

Scientific Research Applications

1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity is studied for its effects on cellular processes and its use in developing new pharmaceuticals.

    Medicine: Research explores its potential as an anticancer agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The stannyl group can form bonds with biological molecules, altering their function and leading to various biological effects. The compound’s pathways involve binding to specific sites on target molecules, influencing cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Organotin Compounds

Compound Name Molecular Structure CAS Number Primary Application
1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one Mononuclear tin with butenone backbone Not provided Hypothesized synthetic intermediate
Fenbutatin oxide Dinuclear Sn-O-Sn core with hexakis(2-methyl-2-phenylpropyl) groups 13463-40-6 Acaricide (e.g., grapes)

Biological Activity

1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one is a complex organotin compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological interactions, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C35H46OSnC_{35}H_{46}OSn and a molecular weight of approximately 665.525 g/mol. Its structure includes a butenone moiety and a trisubstituted stannyl group, which contribute to its distinctive chemical properties. The presence of the stannyl group is particularly significant as it can influence the compound's reactivity and interactions with biological macromolecules.

Structural Features

FeatureDescription
Molecular FormulaC35H46OSnC_{35}H_{46}OSn
Molecular Weight665.525 g/mol
Functional GroupsButenone, Tris(2-methyl-2-phenylpropyl)stannyl
Potential ApplicationsOrganic synthesis, materials science

Cytotoxicity and Anticancer Activity

The cytotoxic potential of organotin compounds has been extensively studied. For example, some derivatives have shown promising results in inhibiting the growth of cancer cell lines. In vitro studies involving similar organotin structures suggest that 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one could potentially exhibit anticancer activity, although specific data for this compound is still needed.

The mechanisms by which organotin compounds exert their biological effects can vary widely. Common mechanisms include:

  • Disruption of Cell Membranes : Organotin compounds may integrate into cellular membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : These compounds can inhibit key enzymes involved in cellular metabolism.
  • Induction of Apoptosis : Some organotins are known to trigger programmed cell death in cancer cells.

Synthesis Methods

The synthesis of 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired product. The synthesis often includes:

  • Formation of the Butenone Moiety : Utilizing appropriate alkene or alkyne precursors.
  • Introduction of the Stannyl Group : Employing stannylating agents under controlled conditions to avoid side reactions.

Notable Research

A study published in 2013 explored the synthesis and biological activity of various organotin derivatives, demonstrating their potential as antimicrobial agents . Another investigation focused on the cytotoxic effects of related compounds against human tumor cell lines, revealing that certain stannyl derivatives could inhibit cell proliferation significantly .

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